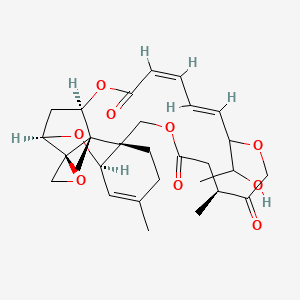
Miotoxin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
麦角毒素 B 是一种由某些真菌产生的有毒次级代谢产物,特别是那些属于曲霉属、青霉属和镰刀菌属的真菌。这些霉菌毒素以其对人和动物造成疾病和死亡的能力而闻名。麦角毒素 B 与其他霉菌毒素一样,由于其毒性而对健康构成重大风险。
准备方法
合成路线和反应条件
麦角毒素 B 的合成涉及多个步骤,通常从培养产生它的真菌开始。真菌在受控条件下生长以最大限度地生产毒素。提取过程包括溶剂提取,然后使用色谱技术进行纯化。
工业生产方法
由于其毒性,麦角毒素 B 的工业生产并不常见。 为了研究目的,它可以在受控的实验室环境中生产。真菌在大型发酵罐中培养,毒素使用先进的色谱方法提取和纯化。
化学反应分析
反应类型
麦角毒素 B 经历各种化学反应,包括:
氧化: 麦角毒素 B 可以被氧化形成更具反应性的中间体。
还原: 还原反应可以将麦角毒素 B 转换为毒性较低的形式。
取代: 取代反应可以改变麦角毒素 B 上的官能团,从而改变其毒性和反应性。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。这些反应的条件各不相同,但通常涉及控制温度和 pH 值。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,麦角毒素 B 的氧化可以产生更具反应性的中间体,而还原可以产生毒性较低的衍生物。
科学研究应用
麦角毒素 B 在科学研究中有多种应用:
化学: 用作模型化合物来研究霉菌毒素的行为及其与其他化学物质的相互作用。
生物学: 用于研究霉菌毒素对细胞过程和生物体健康的影响。
医学: 研究其在导致疾病以及与生物系统相互作用方面的潜在作用。
工业: 用于开发食品和饲料产品中霉菌毒素的检测方法。
作用机制
麦角毒素 B 通过干扰细胞过程来发挥其作用。它可以与 DNA 和蛋白质结合,引起突变并破坏正常的细胞功能。麦角毒素 B 的分子靶标包括参与 DNA 复制和修复的酶,以及对细胞分裂和生长至关重要的蛋白质。受麦角毒素 B 影响的途径包括与氧化应激和凋亡相关的途径。
相似化合物的比较
麦角毒素 B 与其他霉菌毒素相似,例如黄曲霉毒素、赭曲霉毒素和伏马菌素。 它在其特定的分子结构和产生它的特定真菌中是独特的。与黄曲霉毒素相比,麦角毒素 B 具有不同的分子靶标和途径集,使其在作用方式上有所不同。
类似化合物列表
黄曲霉毒素: 由曲霉属物种产生,以其强大的致癌特性而闻名。
赭曲霉毒素: 由曲霉属和青霉属物种产生,以其肾毒性作用而闻名。
伏马菌素: 由镰刀菌属物种产生,与神经管缺陷和食管癌有关。
麦角毒素 B 因其由特定真菌产生的独特性和其独特的分子相互作用而脱颖而出。
属性
CAS 编号 |
93633-90-0 |
|---|---|
分子式 |
C29H38O9 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione |
InChI |
InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1 |
InChI 键 |
ARFRGJLJRXAOAX-HFPCCPLESA-N |
手性 SMILES |
C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C |
规范 SMILES |
CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


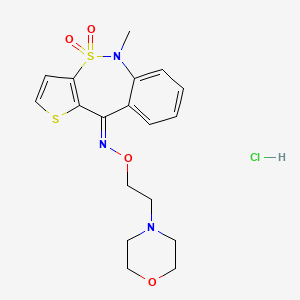
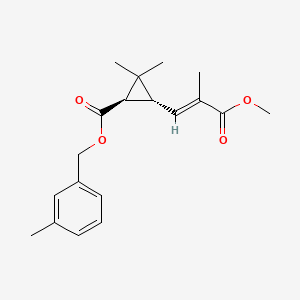
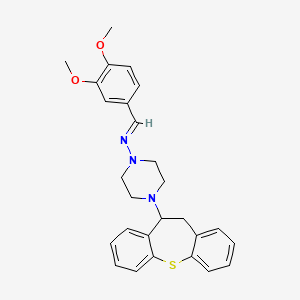
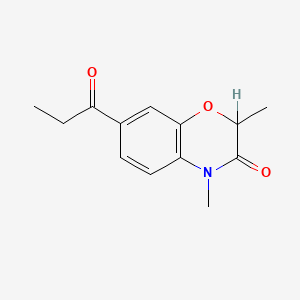
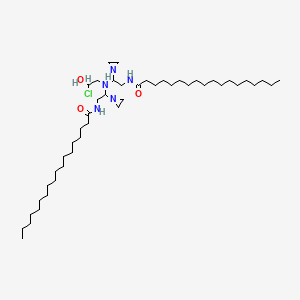
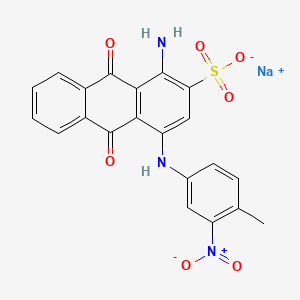
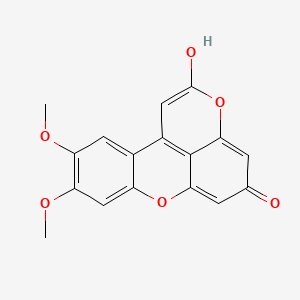
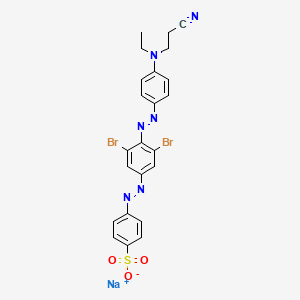

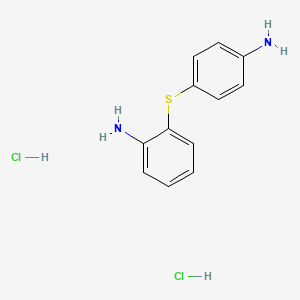
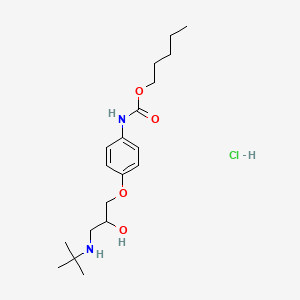
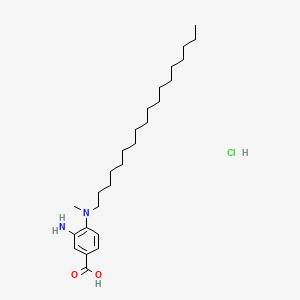
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
